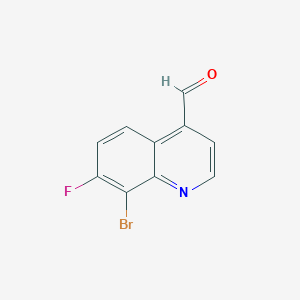
8-Bromo-7-fluoroquinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-fluoroquinoline-4-carbaldehyde: is a chemical compound with the molecular formula C10H5BrFNO . It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. The compound features a quinoline core substituted with bromine, fluorine, and an aldehyde group, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoroquinoline-4-carbaldehyde can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Gould-Jacobs Method: This involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds.
Modern methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles is becoming more common to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-7-fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Conversion to alcohols using reducing agents like sodium borohydride.
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide.
Condensation: Formation of Schiff bases with amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone.
Condensation: Primary amines in ethanol or methanol.
Major Products
Oxidation: 8-Bromo-7-fluoroquinoline-4-carboxylic acid.
Reduction: 8-Bromo-7-fluoroquinoline-4-methanol.
Substitution: 8-Iodo-7-fluoroquinoline-4-carbaldehyde.
Condensation: Schiff bases with various amines.
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-fluoroquinoline-4-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe in fluorescence studies due to its unique photophysical properties.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: As a building block in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 8-Bromo-7-fluoroquinoline-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromoquinoline-4-carbaldehyde
- 7-Fluoroquinoline-4-carbaldehyde
- 8-Chloro-7-fluoroquinoline-4-carbaldehyde
Uniqueness
8-Bromo-7-fluoroquinoline-4-carbaldehyde is unique due to the presence of both bromine and fluorine substituents on the quinoline core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry. The presence of the aldehyde group further enhances its reactivity, allowing for diverse chemical transformations .
Eigenschaften
Molekularformel |
C10H5BrFNO |
|---|---|
Molekulargewicht |
254.05 g/mol |
IUPAC-Name |
8-bromo-7-fluoroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5BrFNO/c11-9-8(12)2-1-7-6(5-14)3-4-13-10(7)9/h1-5H |
InChI-Schlüssel |
RZQGHNHNOORGBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=CC(=C21)C=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



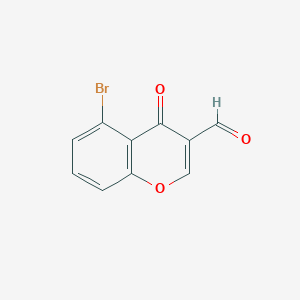

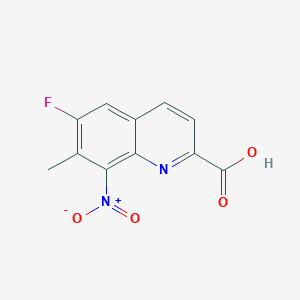
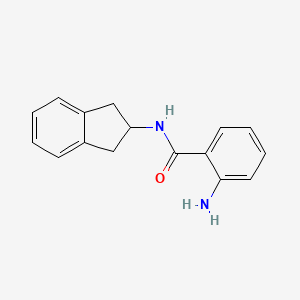
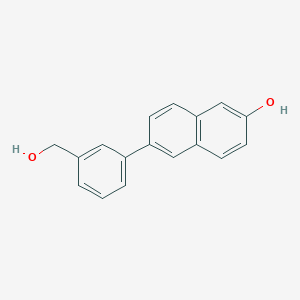
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)
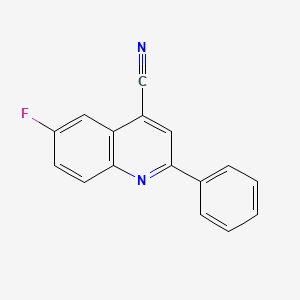
![1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine](/img/structure/B11862373.png)
![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)
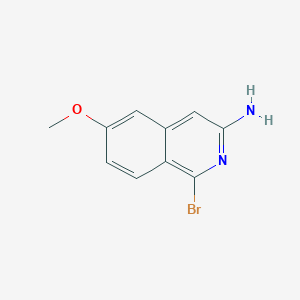
![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)

